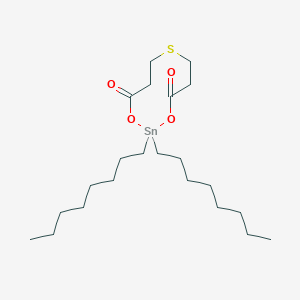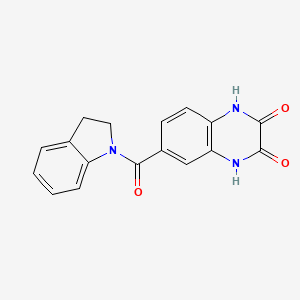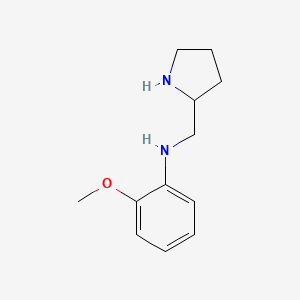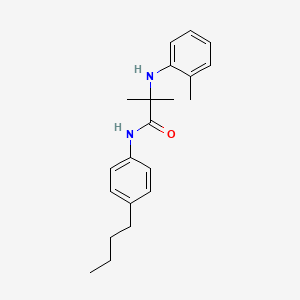
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is an organic compound with a complex structure It is characterized by the presence of both butyl and methylphenyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butylphenylamine with 2-methylphenylalanine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium iodide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- N-(4-Butylphenyl)-2-[(4-methoxybenzyl)thio]acetamide
- N-(4-Butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of butyl and methylphenyl groups provides a unique steric and electronic environment, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89312-65-2 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-methyl-2-(2-methylanilino)propanamide |
InChI |
InChI=1S/C21H28N2O/c1-5-6-10-17-12-14-18(15-13-17)22-20(24)21(3,4)23-19-11-8-7-9-16(19)2/h7-9,11-15,23H,5-6,10H2,1-4H3,(H,22,24) |
InChI Key |
CGDXBEQUFQFSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


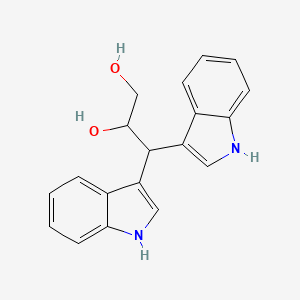
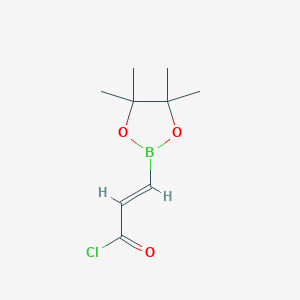
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
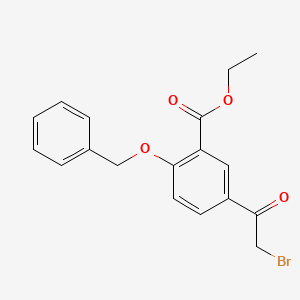
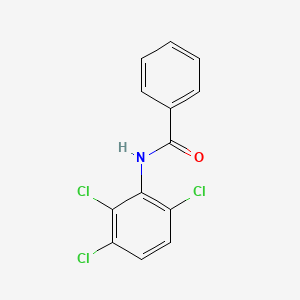

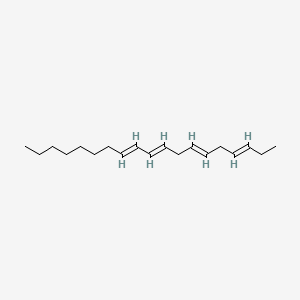
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
